Sarcosine cresol red
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H31N2NaO9S |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
sodium;2-[(E)-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[carboxymethyl(methyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C29H32N2O9S.Na/c1-17-9-19(11-21(28(17)36)13-30(3)15-25(32)33)27(23-7-5-6-8-24(23)41(38,39)40)20-10-18(2)29(37)22(12-20)14-31(4)16-26(34)35;/h5-12,36H,13-16H2,1-4H3,(H,32,33)(H,34,35)(H,38,39,40);/q;+1/p-1/b27-20+; |
InChI Key |
AAWAPXGZUUBJLL-PQAWYCKWSA-M |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(C)CC(=O)O)/C(=C\2/C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sarcosine Cresol Red (C29H31N2NaO9S): A Novel Chromogenic Substrate for Enzymatic Assays
Introduction: Bridging Enzyme Specificity with Colorimetric Detection
In the dynamic landscape of life sciences and drug development, the demand for precise, reliable, and efficient analytical tools is paramount. The synthesis of novel chemical probes that can translate biological activity into a measurable signal is a cornerstone of innovation in this field. Sarcosine Cresol Red emerges as a specialized reagent, uniquely positioned at the intersection of enzyme substrate technology and classic colorimetric indication. While detailed public data on this specific molecule remains scarce, its chemical formula (C29H31N2NaO9S) and nomenclature point to a sophisticated conjugate of the amino acid derivative sarcosine and the well-established pH indicator, cresol red.[1]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. By deconstructing its constituent components, we can infer its molecular structure, posit a mechanism of action, and delineate its potential applications, particularly as a chromogenic substrate for enzymes involved in sarcosine metabolism. This document serves as a foundational resource, blending established biochemical principles with forward-looking applications for this intriguing molecule.
Deconstructing the Molecular Architecture
The name "this compound" itself provides the fundamental clue to its structure: a molecule that covalently links sarcosine moieties to a cresol red backbone. To appreciate the functionality of the conjugate, we must first understand its individual components.
The Chromophoric Engine: Cresol Red
Cresol Red, or o-cresolsulfonephthalein, is a triphenylmethane dye belonging to the sulfonephthalein family.[2][3] It is widely recognized as a pH indicator, exhibiting two distinct color transitions: one from orange to yellow in the highly acidic range (pH 0.2-1.8) and a second, more commonly utilized transition from yellow to a reddish-purple in the near-neutral to alkaline range (pH 7.2-8.8).[3] This color change is a direct consequence of alterations in its electronic structure as phenolic protons are abstracted under changing pH conditions, which modifies the extent of the molecule's conjugated π-system.[4]
The core structure of Cresol Red features a sultone ring and two phenolic rings derived from o-cresol.[2] It is these phenolic groups that serve as likely points of attachment for the sarcosine molecules.
| Property | Value | Source |
| Chemical Formula | C21H18O5S | [2][3] |
| Molecular Weight | 382.4 g/mol | [2] |
| pH Transition Range | 7.2 (Yellow) – 8.8 (Reddish-Violet) | [3] |
| Primary Function | pH Indicator, Tracking Dye | [5] |
The Specificity Determinant: Sarcosine
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative.[6] It is an intermediate in the metabolism of choline to glycine and is found in various biological tissues.[6] From a biochemical perspective, sarcosine is significant for several reasons:
-
Enzyme Substrate: It is a substrate for the mitochondrial enzyme sarcosine dehydrogenase (SARDH), which catalyzes its oxidative demethylation to yield glycine and formaldehyde.[7]
-
Glycine Transporter-1 (GlyT1) Inhibitor: Sarcosine acts as an inhibitor of GlyT1, thereby increasing the synaptic availability of the neurotransmitter glycine and modulating NMDA receptor activity.[8]
-
Cancer Biomarker: Elevated levels of sarcosine have been investigated as a potential biomarker for prostate cancer progression.[9]
The presence of sarcosine within the this compound structure is the key to its utility in biochemical assays. It provides the molecular handle for specific enzyme recognition.
| Property | Value | Source |
| Chemical Formula | C3H7NO2 | [6] |
| Molecular Weight | 89.09 g/mol | [6] |
| Biological Role | Metabolic Intermediate, Neurotransmitter Modulator | [8][9] |
The Postulated Conjugate Structure
Given the molecular formula C29H31N2NaO9S, a plausible structure involves the attachment of two sarcosine molecules to the cresol red framework. A chemically sound method to achieve this is the Mannich reaction, a condensation reaction involving an amine (sarcosine), formaldehyde, and an acidic proton on an aromatic ring (cresol red). This would result in two N-methylglycine moieties being linked via methylene bridges to the phenolic rings of cresol red, ortho to the hydroxyl groups. This proposed structure satisfies the molecular formula and provides a rationale for its function as an enzyme substrate.
Caption: Postulated structure of this compound.
Principle of Action: A Chromogenic Enzyme Substrate
The primary application for this compound is as a chromogenic substrate.[10][11] In this capacity, the molecule is initially colorless or has a baseline absorbance at a specific wavelength. Upon interaction with a target enzyme, the covalent bond linking the sarcosine (the substrate) to the cresol red (the chromophore) is cleaved. This enzymatic action liberates the cresol red molecule. The release of the chromophore, and its subsequent potential pH-induced structural rearrangement, leads to the formation of a colored product that can be quantified spectrophotometrically.[11][12]
The key advantage of such a system is that the rate of color formation is directly proportional to the enzymatic activity under appropriate conditions (i.e., when the substrate is not limiting).
Target Enzyme: Sarcosine Oxidase
A prime candidate for detection using this substrate is Sarcosine Oxidase . This enzyme is a flavoprotein that catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide.[13]
Reaction: Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂
In a hypothetical assay, Sarcosine Oxidase would cleave the sarcosine moieties from the this compound molecule, releasing the cresol red indicator. The subsequent color change provides a direct readout of the enzyme's activity.
Caption: Workflow of this compound as a chromogenic substrate.
Experimental Protocol: Quantifying Sarcosine Oxidase Activity
This section provides a detailed, step-by-step methodology for a typical enzyme kinetics assay using this compound.
Materials and Reagents
-
This compound (CAS 1007475-57-1)
-
Purified Sarcosine Oxidase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
96-well microplate (clear, flat-bottom)
-
Microplate spectrophotometer
-
Standard laboratory pipettes and consumables
Step-by-Step Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water, depending on solubility). Protect from light.
-
Prepare a series of dilutions of Sarcosine Oxidase in cold Assay Buffer to determine the optimal enzyme concentration.
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer.
-
Y µL of this compound stock solution to achieve the desired final concentration (e.g., 100 µM).
-
-
Include control wells:
-
No Enzyme Control: Add buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate degradation.
-
No Substrate Control: Add buffer instead of the this compound solution to account for any change in absorbance from the enzyme preparation itself.
-
-
-
Initiation of Reaction:
-
Pre-incubate the microplate at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding Z µL of the diluted Sarcosine Oxidase solution to each well. The total volume should be consistent across all wells (e.g., 200 µL).
-
Mix gently by pipetting or using an orbital shaker.
-
-
Data Acquisition:
-
Immediately place the microplate into a pre-heated microplate spectrophotometer.
-
Measure the absorbance at the wavelength maximum of the liberated cresol red product (a wavelength scan may be necessary to determine this, but a starting point would be around 570 nm, characteristic of the basic form of cresol red).
-
Take kinetic readings every 30-60 seconds for a period of 15-30 minutes.
-
Data Analysis
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the slope of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the "No Enzyme Control" from all experimental rates to correct for background signal.
-
Enzyme activity can be expressed in units of ΔAbs/min/mg of enzyme or converted to standard units (µmol/min/mg) if the molar extinction coefficient (ε) of the liberated cresol red product is determined.
Applications in Research and Drug Development
The unique properties of this compound position it as a valuable tool in several key areas:
-
High-Throughput Screening (HTS): The simple, colorimetric "mix-and-read" format of the assay is highly amenable to HTS campaigns for the discovery of Sarcosine Oxidase inhibitors. Such inhibitors could have applications in fields where modulating sarcosine metabolism is desirable.
-
Enzyme Characterization: This substrate can be used for detailed kinetic studies of Sarcosine Oxidase, including the determination of Kₘ and Vₘ values, and for investigating the effects of pH, temperature, and cofactors on enzyme activity.
-
Diagnostic Development: Given the link between sarcosine and certain diseases, a robust assay for sarcosine-metabolizing enzymes could form the basis of novel diagnostic tools.
-
Bioprocess Monitoring: In biotechnological applications where sarcosine levels are critical, this reagent could be used to monitor the activity of relevant enzymes in real-time.
Conclusion and Future Outlook
This compound represents a thoughtful convergence of a specific biological targeting moiety with a proven chromophoric reporter. While its commercial availability is currently limited and detailed characterization data is not widely published, the fundamental principles underlying its design are sound. By leveraging the enzymatic specificity for sarcosine and the robust colorimetric signal of cresol red, this compound holds significant promise as a substrate for studying enzymes like Sarcosine Oxidase. For researchers in enzymology, clinical diagnostics, and drug discovery, this compound offers a potential pathway to developing sensitive and efficient assays. Further independent validation and characterization of this reagent by the scientific community will be crucial in fully unlocking its capabilities and solidifying its place in the molecular toolbox of modern bioscience.
References
-
Inan, S. Y., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. PMC. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Cresol red. PubChem. Retrieved from [Link][2]
-
ResearchGate. (n.d.). 9.1 Reaction of cresol red (indicator dye): the H+ produced when CO2 reacts with bicarbonate turns the. Retrieved from [Link][4]
-
Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Retrieved from [Link]
-
PubMed. (1979). Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver. Retrieved from [Link][7]
-
Glycosynth. (n.d.). Chromogenic Substrates. Retrieved from [Link][10]
-
DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link][11]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cresol Red | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cresol red indicator Reag. Ph Eur 1733-12-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sarcosine - Wikipedia [en.wikipedia.org]
- 7. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. goldbio.com [goldbio.com]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for the Optimization of Sarcosine Oxidase Reaction with Cresol Red
Introduction
Sarcosine oxidase (EC 1.5.3.1) is a flavoprotein that plays a crucial role in cellular metabolism by catalyzing the oxidative demethylation of sarcosine (N-methylglycine) to yield glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[1][2][3] This enzymatic reaction is of significant interest to researchers in drug development and diagnostics, particularly due to the association of elevated sarcosine levels with various diseases, including prostate cancer.[4][5] Accurate and efficient quantification of sarcosine oxidase activity is therefore paramount for both basic research and clinical applications.[6][7]
This document provides a comprehensive guide for the optimization of a colorimetric sarcosine oxidase assay using Cresol Red as a pH indicator. Unlike conventional assays that often rely on a secondary enzyme like horseradish peroxidase to detect H₂O₂ production, this method offers a simplified, direct approach by monitoring the pH change resulting from the enzymatic reaction.[5][8] The production of formaldehyde, which can be hydrated to form formic acid, and the potential for other reaction components to influence the acidity of the reaction mixture, leads to a measurable decrease in pH. Cresol Red, with its distinct color transition in the pH range of 7.2 to 8.8, serves as an excellent indicator for this change.[9][10][11]
Herein, we detail the principles of the assay, provide step-by-step protocols for its execution, and offer a systematic approach to optimizing key reaction parameters. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust and reliable sarcosine oxidase assay for their specific research needs.
Principle of the Assay
The sarcosine oxidase reaction can be summarized as follows:
Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂ [12]
The formation of formaldehyde, which can be further oxidized to formic acid, and the generation of hydrogen peroxide contribute to a decrease in the pH of the reaction medium. Cresol Red, a pH indicator, exhibits a color change from yellow below pH 7.2 to a purplish-red above pH 8.8.[10][11] By setting the initial pH of the reaction buffer within this transition range, the activity of sarcosine oxidase can be quantified by measuring the change in absorbance at a specific wavelength, typically around 570 nm, which corresponds to the color change of Cresol Red.[13]
Reaction Pathway and Detection Principle
Caption: A systematic workflow for the optimization of the sarcosine oxidase assay.
Optimization of Reaction Parameters
The following sections detail the systematic optimization of key parameters to enhance the sensitivity and reliability of the assay.
pH Optimization
Rationale: The activity of sarcosine oxidase is highly dependent on pH. [6]Furthermore, the Cresol Red indicator has a specific pH range for its color transition. [9]It is crucial to identify a pH that supports optimal enzyme activity while falling within the sensitive range of the indicator.
Protocol:
-
Prepare a series of 1 M Tris-HCl buffers with pH values ranging from 7.0 to 9.0 in 0.2 unit increments.
-
Perform the baseline assay (Protocol 1) using each of these buffers.
-
Maintain all other parameters (temperature, substrate and enzyme concentrations) constant.
-
Plot the reaction rate (ΔAbs/min) against the pH to determine the optimal pH.
Expected Results (Example Data):
| pH | Reaction Rate (ΔAbs/min) |
| 7.0 | 0.015 |
| 7.2 | 0.028 |
| 7.4 | 0.045 |
| 7.6 | 0.062 |
| 7.8 | 0.075 |
| 8.0 | 0.081 |
| 8.2 | 0.078 |
| 8.4 | 0.065 |
| 8.6 | 0.048 |
| 8.8 | 0.031 |
| 9.0 | 0.018 |
Temperature Optimization
Rationale: Enzyme activity is significantly influenced by temperature. [6]Determining the optimal temperature ensures maximal reaction velocity and assay sensitivity.
Protocol:
-
Using the optimal pH determined above, perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Ensure the microplate reader is pre-incubated to the desired temperature.
-
Keep all other parameters constant.
-
Plot the reaction rate against temperature to identify the optimum.
Expected Results (Example Data):
| Temperature (°C) | Reaction Rate (ΔAbs/min) |
| 25 | 0.045 |
| 30 | 0.068 |
| 37 | 0.081 |
| 42 | 0.075 |
| 50 | 0.052 |
Enzyme Concentration Optimization
Rationale: The reaction rate should be directly proportional to the enzyme concentration, provided the substrate is not limiting. This optimization step ensures that the assay is conducted within a linear range of enzyme concentration.
Protocol:
-
Using the optimal pH and temperature, perform the assay with varying concentrations of sarcosine oxidase (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 U/mL).
-
Maintain a constant, saturating concentration of sarcosine.
-
Plot the reaction rate against the enzyme concentration to determine the linear range.
Expected Results (Example Data):
| Enzyme Conc. (U/mL) | Reaction Rate (ΔAbs/min) |
| 0.1 | 0.008 |
| 0.2 | 0.017 |
| 0.5 | 0.042 |
| 1.0 | 0.081 |
| 2.0 | 0.083 (plateau) |
Substrate (Sarcosine) Concentration Optimization
Rationale: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), it is necessary to measure the reaction rate at various substrate concentrations. This ensures that the assay is performed under substrate-saturating conditions for routine measurements. [14] Protocol:
-
Using the optimized pH, temperature, and enzyme concentration, perform the assay with a range of sarcosine concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 mM).
-
Plot the reaction rate against the sarcosine concentration. A Michaelis-Menten plot can be generated to determine Km and Vmax.
Expected Results (Example Data):
| Sarcosine Conc. (mM) | Reaction Rate (ΔAbs/min) |
| 0.1 | 0.015 |
| 0.5 | 0.048 |
| 1 | 0.065 |
| 5 | 0.078 |
| 10 | 0.080 |
| 20 | 0.081 |
| 50 | 0.081 |
| 100 | 0.081 |
Reaction Time Optimization
Rationale: It is important to establish a reaction time during which the rate of product formation is linear. This ensures that the measurements are taken before substrate depletion or product inhibition becomes significant. [5] Protocol:
-
Using all previously optimized parameters, run the assay and monitor the absorbance over an extended period (e.g., 60 minutes).
-
Plot the absorbance against time to identify the linear range of the reaction. The optimal reaction time for endpoint assays should fall within this linear phase.
Troubleshooting and Considerations
-
High Background Signal: This may be due to the initial pH of the buffer being too high, causing the Cresol Red to be predominantly in its colored form. Adjust the starting pH downwards slightly.
-
Non-linear Reaction Rates: This could be caused by substrate depletion, product inhibition, or enzyme instability. Consider using a lower enzyme concentration or a shorter reaction time.
-
Interfering Substances: Samples containing strong buffering agents or acidic/basic compounds may interfere with the assay. A sample blank (without enzyme) is recommended to account for this.
-
Assay Specificity: While this assay is convenient, it is important to be aware of other potential enzymatic or chemical reactions in complex biological samples that could alter the pH. Specificity should be validated using known inhibitors of sarcosine oxidase or by comparing results with an alternative assay method. [15]
Conclusion
The Cresol Red-based colorimetric assay for sarcosine oxidase offers a simple, direct, and cost-effective method for measuring the activity of this important enzyme. By systematically optimizing key reaction parameters such as pH, temperature, and reagent concentrations, researchers can develop a highly sensitive and robust assay tailored to their specific experimental needs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation and optimization of this valuable analytical tool in both academic and industrial research settings.
References
- Sarcosine oxidase - Grokipedia. (n.d.).
- ab65338 Sarcosine Assay Kit | Abcam. (2019, February 4).
- Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM. (n.d.).
- Cresol red indicator grade, Dye content 95 1733-12-6 - Sigma-Aldrich. (n.d.).
- Ultimate Guide to Cresol Red: What It Is, What It's for, How to Use It - GoldBio. (n.d.).
- A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - MDPI. (n.d.).
- sarcosine-oxidase | MedChemExpress (MCE) Life Science Reagents. (n.d.).
- Structural and functional analysis of Bacillus sarcosine oxidase and its activity toward cyclic imino acids - PMC. (2025, September 11).
- Sarcosine Oxidase (SOD-TE) | Kikkoman Biochemifa. (n.d.).
- Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC - NIH. (n.d.).
- Enzymatic Assay of SARCOSINE OXIDASE - Sigma-Aldrich. (1993, February 9).
- Sarcosine oxidase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
- Reaction mechanism of sarcosine oxidase elucidated using FMO and QM/MM methods. (n.d.).
- Kinetic studies on the reaction mechanism of sarcosine oxidase - PubMed. (n.d.).
- pH indicator absorbance vs. pH profile for bromothymol blue (BTB),... - ResearchGate. (n.d.).
- The Chemistry of Color: Understanding Cresol Red's pH Sensitivity. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcosine oxidase (SOD-TE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 10. goldbio.com [goldbio.com]
- 11. nbinno.com [nbinno.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies on the reaction mechanism of sarcosine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and functional analysis of Bacillus sarcosine oxidase and its activity toward cyclic imino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving sensitivity of Sarcosine cresol red colorimetric assays
Technical Support Center: Optimization of Sarcosine Colorimetric Assays
Executive Summary & Technical Context
Sarcosine (N-methylglycine) is a critical biomarker for prostate cancer and a metabolic intermediate in drug development. While "Sarcosine Cresol Red" often refers to a specific ion-pair complexometric assay used for bulk substance analysis, modern bio-analytical workflows frequently utilize Sarcosine Oxidase (SOX) enzymatic assays for higher specificity in biological matrices (urine/serum).
This guide addresses sensitivity limitations in both methodologies. Whether you are struggling with the limit of detection (LOD) in a Cresol Red ion-pair extraction or optimizing the signal-to-noise ratio in an enzymatic workflow, the following troubleshooting protocols and mechanistic insights are designed to restore assay integrity.
Troubleshooting & Optimization Guide (Q&A)
Category A: Sensitivity & Limit of Detection (LOD)
Q1: I am using the Cresol Red ion-pair method, but my absorbance values for low-concentration Sarcosine samples are indistinguishable from the blank. How can I improve the lower limit of detection?
A: In ion-pair spectrophotometry, sensitivity is dictated by the equilibrium constant of the Sarcosine-Cresol Red complex formation and its extraction efficiency into the organic phase.
-
Mechanism: The protonated amine of Sarcosine forms an ion-pair with the anionic sulfonephthalein dye (Cresol Red) in an acidic medium. This neutral complex partitions into organic solvents (e.g., chloroform).
-
Corrective Action:
-
pH Optimization: The aqueous phase pH is critical. Ensure your buffer is strictly maintained between pH 3.0 and 3.8 . If the pH is too low (< 2.5), Cresol Red protonates completely and won't bind; if too high (> 4.5), Sarcosine loses its positive charge.
-
Organic Solvent Choice: Switch from Chloroform to Dichloromethane (DCM) if possible. DCM often yields higher extraction coefficients for amine-dye complexes, effectively concentrating the signal.
-
Phase Ratio: Increase the aqueous-to-organic phase ratio (e.g., extract 10 mL aqueous sample with 2 mL solvent). This physically concentrates the chromophore in the measurement path.
-
Q2: In my enzymatic Sarcosine Oxidase (SOX) assay, the color development is too slow, and the signal plateaus early. Is the enzyme dead?
A: Not necessarily. This "stop-rate" phenomenon usually indicates product inhibition or insufficient coupling enzyme (HRP) activity, rather than SOX failure.
-
Mechanism: SOX converts Sarcosine to Glycine, Formaldehyde, and H₂O₂.[1][2] The H₂O₂ reacts with the chromogen via Horseradish Peroxidase (HRP).[3][4] If HRP is rate-limiting, H₂O₂ accumulates and can inhibit SOX or degrade the chromogen.
-
Corrective Action:
-
Titrate HRP: Increase the HRP concentration to >5 U/mL to ensure the peroxide is consumed instantly.
-
Check for Uric Acid: If analyzing urine, uric acid acts as a potent scavenger of H₂O₂, competing with the chromogen and falsely lowering the signal. Pre-treat samples with Uricase or use a solid-phase extraction (SPE) cleanup step.
-
Category B: Background & Interference
Q3: My reagent blank (Cresol Red only) has a high absorbance, reducing my dynamic range.
A: This is a classic "dye leakage" issue in ion-pair assays.
-
Cause: Excess uncomplexed Cresol Red is being co-extracted into the organic layer.
-
Solution:
-
Buffer Ionic Strength: Add 0.1 M KCl to the aqueous phase. High ionic strength "salts out" the organic dye, preventing the free dye from partitioning into the organic solvent while promoting the formation of the hydrophobic ion-pair complex.
-
Acid Wash: Briefly wash the organic extract with a weak acid solution (pH 4.0) before measurement to strip non-specifically bound dye.
-
Detailed Experimental Protocols
Protocol A: High-Sensitivity Enzymatic Sarcosine Assay (SOX-HRP)
Recommended for biological samples (Urine/Serum).
Reagents:
-
Buffer: 100 mM Tris-HCl (pH 7.5).
-
Enzyme Mix: Sarcosine Oxidase (SOX) [20 U/mL] + HRP [50 U/mL].
-
Chromogen: 4-Aminoantipyrine (4-AAP) [1 mM] + TBHBA (2,4,6-Tribromo-3-hydroxybenzoic acid) [1 mM]. Note: TBHBA offers higher sensitivity than Phenol.
Workflow:
-
Pre-treatment: Incubate 50 µL Urine with 5 µL Uricase (10 min at 37°C) to eliminate interference.
-
Reaction: Add 50 µL treated sample to 150 µL Reaction Mix (Buffer + Enzymes + Chromogens).
-
Incubation: Incubate for 30 min at 37°C in the dark.
-
Measurement: Read Absorbance at 510 nm .
Protocol B: Optimized Cresol Red Ion-Pair Assay
Recommended for bulk drug substance or synthetic intermediate analysis.
Reagents:
-
Dye Solution: 0.1% Cresol Red in phthalate buffer (pH 3.5).
-
Solvent: Dichloromethane (DCM).
Workflow:
-
Complexation: Mix 1.0 mL Sample (aqueous) with 2.0 mL Dye Solution. Vortex for 30 seconds.
-
Extraction: Add 5.0 mL DCM. Shake vigorously for 2 minutes.
-
Separation: Centrifuge at 2000 x g for 5 mins to separate phases.
-
Measurement: Carefully remove the organic (lower) layer. Measure Absorbance at 410 nm against a reagent blank.[5]
Data Analysis & Comparison
Table 1: Sensitivity Comparison of Sarcosine Assay Methods
| Feature | Cresol Red Ion-Pair | Standard Enzymatic (4-AAP/Phenol) | High-Sensitivity Enzymatic (TBHBA) |
| Primary Mechanism | Electrostatic Complexation | Oxidative Coupling (Trinder) | Oxidative Coupling (Halogenated) |
| Limit of Detection (LOD) | ~10 - 50 µM | ~5 - 10 µM | ~0.5 - 1.0 µM |
| Linear Range | 50 - 1000 µM | 10 - 500 µM | 1 - 200 µM |
| Main Interference | Ionic surfactants, pH shifts | Uric Acid, Ascorbic Acid | Uric Acid, Bilirubin |
| Optimal Matrix | Bulk Chemical / Water | Serum / Urine | Serum / Urine |
Visualizing the Assay Logic
Figure 1: Enzymatic Reaction Cascade (High Sensitivity)
Caption: The enzymatic cascade converts Sarcosine into a measurable colorimetric signal via H₂O₂ generation. Sensitivity is amplified by the extinction coefficient of the final Quinoneimine dye.
Figure 2: Troubleshooting Logic Tree for Low Sensitivity
Caption: Decision tree for diagnosing sensitivity issues based on assay type and experimental conditions.
References
-
Sigma-Aldrich. (1993). Enzymatic Assay of Sarcosine Oxidase (EC 1.5.3.1).[2][5]Link
-
National Institutes of Health (NIH). (2016). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method.Link
-
ResearchGate. (2019). Ion-pair complexes formation between fluoroquinolone antibiotics and methyl red/cresol red.Link
-
Abcam. (2019).[6] Sarcosine Assay Kit Protocol (ab65338).[6]Link
-
Assay Genie. (2024). Creatinine Colorimetric Assay Kit (Sarcosine Oxidase Method) Technical Manual.[1]Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Clinical Validation of Sarcosine Colorimetric Assays
Introduction: The Clinical Imperative for Accurate Sarcosine Quantification
Sarcosine (N-methylglycine), an intermediate in one-carbon metabolism, has emerged as a significant biomarker in clinical research.[1] Elevated levels of sarcosine have been associated with various conditions, including prostate cancer progression, colorectal cancer, and certain metabolic disorders.[2][3] This has driven the need for robust, reliable, and high-throughput methods for its quantification in complex biological matrices like serum and urine.[4][5]
While gold-standard methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and specificity, their operational complexity and cost can be prohibitive for routine screening.[5][6] This has led to the development of simpler, more accessible enzyme-coupled colorimetric assays. This guide provides an in-depth comparison of different colorimetric approaches, with a special focus on validating a pH-based sarcosine cresol red assay, and outlines a comprehensive validation framework to ensure any chosen method is fit-for-purpose in a clinical diagnostic setting.
The Core Principle: Enzymatic Oxidation of Sarcosine
Nearly all enzymatic assays for sarcosine are built upon the same initial reaction: the specific oxidation of sarcosine by the enzyme sarcosine oxidase (SOX). This flavoprotein catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and, crucially for detection, hydrogen peroxide (H₂O₂).[7][8]
Sarcosine + O₂ + H₂O --(Sarcosine Oxidase)--> Glycine + Formaldehyde + H₂O₂ [7]
The divergence in assay design lies in how the byproducts of this reaction are detected. The two primary strategies involve tracking the pH shift from product formation or quantifying the generated hydrogen peroxide.
Strategy 1: pH-Based Detection with Cresol Red
A pH-based assay leverages the production of acidic or basic byproducts that alter the pH of the reaction buffer. In the case of sarcosine oxidation, the subsequent conversion of formaldehyde to formic acid can create a localized acidic shift.[9] This change can be visualized using a pH indicator dye like Cresol Red.
Cresol Red is a sulfonephthalein dye that exhibits a distinct color transition from yellow to a reddish-purple in the pH range of 7.2 to 8.8.[10][11] By buffering the assay reaction within this critical range, the production of formic acid will lower the pH, causing a measurable shift from the purple (alkaline) form to the yellow (acidic) form. The magnitude of this color change, measured spectrophotometrically, is proportional to the initial sarcosine concentration.
Caption: Workflow for a pH-based this compound Assay.
Strategy 2: Peroxide-Based Detection (Trinder-Type Reaction)
The more prevalent commercial approach is to quantify the hydrogen peroxide (H₂O₂) generated by the SOX enzyme.[5] This is typically achieved through a second enzymatic reaction using Horseradish Peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidative coupling of a chromogenic probe (like Amplex Red or a combination of 4-aminoantipyrine (4-AAP) and a phenol) to produce a stable, intensely colored product.[5][12][13] The resulting color, often red or purple, is measured spectrophotometrically at a specific wavelength (e.g., ~570 nm) and is directly proportional to the sarcosine concentration.[1][12]
Caption: Workflow for a Peroxide-Based Colorimetric Sarcosine Assay.
Comparative Analysis of Sarcosine Detection Methods
Choosing an assay for clinical use requires a careful trade-off between performance, cost, and throughput. Below is a comparison of the theoretical Cresol Red assay, the common peroxide-based colorimetric assays, and the gold-standard LC-MS/MS.
| Parameter | pH-Based (Cresol Red) | Peroxide-Based (Colorimetric) | LC-MS/MS |
| Principle | Enzymatic pH change | Enzymatic H₂O₂ detection | Chromatographic separation & mass detection |
| Sensitivity (LOD) | Moderate | 0.7 - 5 µM[5][13] | 0.05 - 4 nM[6] |
| Specificity | Potentially lower; susceptible to any reaction that alters pH. | High for sarcosine vs. other amino acids, but can be susceptible to interference from other substances that react with H₂O₂ (e.g., ascorbic acid, bilirubin).[5][14] | Very High; can resolve structurally similar isomers like alanine.[15][16] |
| Linearity Range | Assay Dependent | Wide (e.g., 1-10,000 µM)[12] | Wide (e.g., 0.003 - 40 µM)[6] |
| Throughput | High (96-well plate format) | High (96-well plate format) | Lower; sample-by-sample analysis |
| Cost per Sample | Low | Low-to-Moderate | High |
| Expertise Required | Minimal | Minimal | Significant |
| Key Advantage | Simplicity, low cost | Good balance of performance and ease of use.[5] | "Gold Standard" accuracy and specificity.[15] |
| Key Disadvantage | Susceptible to buffer capacity and non-specific pH changes. | Potential interference from reducing/oxidizing agents in the sample matrix.[5] | High cost, low throughput, complex workflow.[5] |
A Self-Validating Protocol for Clinical Assay Implementation
Before any diagnostic assay is implemented, its performance characteristics must be rigorously verified to ensure the accuracy and reliability of patient results. This process is mandated by regulatory bodies like the Clinical Laboratory Improvement Amendments (CLIA).[17][18] The following protocol provides a framework for validating a novel colorimetric sarcosine assay, grounded in CLIA principles.[19][20]
The Causality of the Validation Sequence: The validation process is structured logically. We first establish the assay's fundamental performance with pure analyte (Linearity, LOD/LOQ), then determine its consistency (Precision), its correctness (Accuracy), and finally, its reliability in the face of real-world biological complexity (Specificity/Interference).
Caption: Logical workflow for validating a clinical diagnostic assay.
Step 1: Linearity and Analytical Measurement Range (AMR)
-
Why: This experiment defines the concentration range over which the assay provides results that are directly proportional to the analyte concentration. It is the foundational step that establishes the boundaries for reliable quantification.
-
Methodology:
-
Prepare a high-concentration stock of sarcosine standard in a matrix similar to the intended sample type (e.g., pooled human serum/urine, or a synthetic equivalent).
-
Create a dilution series of at least 5-7 standards spanning a wide range of clinically expected concentrations. Include a blank (zero concentration).
-
Analyze each standard in triplicate according to the assay protocol.
-
Plot the mean absorbance vs. the known concentration.
-
Perform a linear regression analysis. The AMR is the range over which the R² value is ≥ 0.99 and the data points do not deviate significantly from linearity.[5]
-
Step 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why: The LOD establishes the lowest concentration of sarcosine the assay can reliably distinguish from a true blank, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. This is critical for interpreting results near the lower end of the AMR.
-
Methodology (Based on CLSI EP17):
-
LOD: Analyze 15-20 replicates of a blank sample. The LOD is calculated as Mean_blank + 3 * Standard_Deviation_blank.
-
LOQ: Analyze 15-20 replicates of a low-concentration sarcosine sample. The LOQ is the lowest concentration where the coefficient of variation (CV%) is within the laboratory's predefined acceptable limits (e.g., <20%). The LOQ must be higher than the LOD.
-
Step 3: Precision (Repeatability and Intermediate Precision)
-
Why: Precision measures the random error of an assay. Repeatability (within-run precision) assesses the consistency of results in a single run, while intermediate precision (between-run) assesses consistency across different days, operators, and reagent lots. This ensures the assay is robust over time.
-
Methodology:
-
Prepare at least two levels of quality control (QC) samples (e.g., low and high sarcosine concentrations).
-
Repeatability: Analyze 20 replicates of each QC level in a single analytical run.
-
Intermediate Precision: Analyze the same QC levels in duplicate across 20 different runs over at least 20 days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for both within-run and between-run analyses. The CV% should meet pre-defined acceptance criteria (e.g., <15%).
-
Step 4: Accuracy (Method Comparison)
-
Why: Accuracy measures how close the assay's results are to a "true" or reference value. This is typically done by comparing the new assay against a gold-standard method (like LC-MS/MS) or a previously validated method.
-
Methodology:
-
Select at least 20 de-identified patient samples spanning the AMR.[21]
-
Analyze each sample using both the new colorimetric assay and the reference method (e.g., LC-MS/MS).
-
Plot the results of the new assay (Y-axis) against the reference method (X-axis).
-
Perform a Deming regression or Passing-Bablok analysis to determine the slope, intercept, and correlation coefficient (r). An ideal correlation shows a slope near 1.0, an intercept near 0, and an r > 0.975.
-
Step 5: Specificity (Interference Study)
-
Why: This is arguably the most critical step for clinical utility. It tests the assay's ability to measure only sarcosine in the presence of other substances that might be in a patient sample. For sarcosine, interference from structurally similar amino acids like alanine is a known challenge.[15][16]
-
Methodology:
-
Prepare a sarcosine sample at a clinically relevant concentration.
-
Spike this sample with potentially interfering substances at their highest expected physiological concentrations. Key interferents to test include:
-
Analyze the spiked samples and a non-spiked control.
-
Calculate the percent interference. A significant interference is noted if the result deviates by more than a pre-defined amount (e.g., ±10%) from the control.[14]
-
Conclusion and Recommendations
The validation of any sarcosine assay for clinical use is a non-negotiable process that ensures patient safety and diagnostic accuracy.
-
Peroxide-based colorimetric assays represent a pragmatic choice for many clinical labs, offering a robust balance of high throughput, ease of use, and acceptable performance for many applications.[5] Their validation should focus heavily on characterizing potential interferences from the sample matrix.
-
A pH-based Cresol Red assay , while theoretically simpler, presents significant validation challenges. Its susceptibility to any compound or matrix effect that alters pH makes it a higher-risk choice for complex biological samples like urine or serum without extensive specificity and buffering optimization.
-
LC-MS/MS remains the definitive reference method, essential for validating new assays and for clinical scenarios requiring the highest degree of sensitivity and specificity, particularly when differentiating sarcosine from its isomers is critical.[15][23]
Ultimately, the choice of assay depends on the specific clinical question being asked. By following a rigorous, self-validating protocol as outlined here, researchers and clinicians can confidently deploy sarcosine assays that are not only technically sound but also clinically reliable.
References
- Abcam. (2019, February 4). ab65338 Sarcosine Assay Kit.
- Sigma-Aldrich. Sarcosine Assay Kit (MAK073) - Technical Bulletin.
- Sigma-Aldrich.
- GoldBio.
- Burton, C., Gamagedara, S., & Ma, Y. (2011). A novel enzymatic technique for determination of sarcosine in urine samples. Analytical Methods, 4(1), 65-70.
- Sadeghi, S., et al. (2017). Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer. Journal of Nuclear Medicine, 58(7), 1137-1143.
- Kumar, P., & Pundir, C. S. (2019). Quantitative analysis of sarcosine with special emphasis on biosensors: a review. Biomarkers, 24(5), 415-426.
- Mutua, F. M., et al. (2023). Determination of sarcosine in urine as a predictor of prostate cancer using Enzyme linked immunosorbent method. Scientific African, 19, e01539.
- Octagonchem. Cresol Red: A Comprehensive Guide.
- Yamkamon, V., et al. (2018). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. Hellenic Journal of Nuclear Medicine, 21(Suppl), 12-19.
- Gumulec, J., et al. (2019). A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing.
- Chung, T., et al. (2017). Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. Osong Public Health and Research Perspectives, 8(4), 265-272.
- Kumar, P., & Pundir, C. S. (2019). Quantitative analysis of sarcosine with special emphasis on biosensors: a review.
- Sigma-Aldrich. (1994, March 30).
- Jiang, Y., et al. (2010). Quantitative Determination of Sarcosine and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 82(22), 9036-9042.
- Nakajima, Y., et al. (2017). The reaction mechanism of sarcosine oxidase elucidated using FMO and QM/MM methods. Physical Chemistry Chemical Physics, 19(24), 15833-15842.
- Centers for Medicare & Medicaid Services. Clinical Laboratory Improvement Amendments (CLIA)
- Cobbaert, C. M., et al. (2008). Strong Negative Interference by Calcium Dobesilate in Sarcosine Oxidase Assays for Serum Creatinine Involving the Trinder Reaction. Clinical Chemistry, 54(8), 1417-1419.
- Meyer, G. E., & Voit, E. O. (2014). Partial enzymatic elimination and quantification of sarcosine from alanine using liquid chromatography-tandem mass spectrometry.
- Yamkamon, V., et al. (2018). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis.
- APHL.
- College of American Pathologists. (2017).
- Westgard QC. Final 5 CLIA Rule.
- U.S. Food & Drug Administration. (2023, July 17).
- MicroSolv Technology Corporation. Sarcosine Analyzed with LCMS - AppNote.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicinearticle.com [medicinearticle.com]
- 5. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The reaction mechanism of sarcosine oxidase elucidated using FMO and QM/MM methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. A novel enzymatic technique for determination of sarcosine in urine samples - Analytical Methods (RSC Publishing) DOI:10.1039/C1AY05541K [pubs.rsc.org]
- 10. goldbio.com [goldbio.com]
- 11. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Partial enzymatic elimination and quantification of sarcosine from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cms.gov [cms.gov]
- 18. Clinical Laboratory Improvement Amendments (CLIA) | FDA [fda.gov]
- 19. aphl.org [aphl.org]
- 20. westgard.com [westgard.com]
- 21. documents-cloud.cap.org [documents-cloud.cap.org]
- 22. Strong Negative Interference by Calcium Dobesilate in Sarcosine Oxidase Assays for Serum Creatinine Involving the Trinder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
A Comparative Analysis of pH Indicator Sensitivity: Cresol Red vs. Standard Indicators
Introduction: The Quest for Precision in pH Measurement
In the landscape of chemical and biological research, the accurate determination of pH is a cornerstone of experimental success. While electrometric methods using pH meters offer high precision, pH indicators remain indispensable for their convenience, cost-effectiveness, and utility in visual titrations and rapid screening.[1][2] A critical performance metric for a pH indicator is its sensitivity, which can be defined by the sharpness of its color transition over a minimal change in pH. A more sensitive indicator provides a clearer, more defined endpoint, reducing ambiguity and enhancing the reliability of experimental results.
This guide presents a comparative analysis of the sensitivity of Cresol Red, a common sulfonephthalein dye, against other standard pH indicators. While the initial scope of this investigation was to include "Sarcosine Cresol Red," a comprehensive search of the scientific literature and chemical databases did not yield any information on a compound with this specific designation. It is possible that this is a novel or proprietary formulation not yet described in publicly available resources. Therefore, this guide will proceed by establishing a rigorous framework for comparing indicator sensitivity, using the well-characterized Cresol Red as our primary subject and comparing it against established indicators like Phenolphthalein and Bromothymol Blue. The methodologies and principles outlined herein are directly applicable to the evaluation of any new indicator.
Understanding the Subject Indicators
A foundational understanding of the chemical nature of the indicators is crucial to interpreting their performance.
Cresol Red: A member of the sultone family, Cresol Red is a two-color indicator with two distinct pH transition ranges.[3] Its molecular structure features two phenol groups and a sulfonic acid group, which are responsible for its halochromic (pH-sensitive) properties. It undergoes a color change from red to yellow in strongly acidic conditions (pH 0.2-1.8) and, more commonly utilized, a transition from yellow to a reddish-purple in the slightly alkaline range (pH 7.2-8.8).[4][5][6][7]
Phenolphthalein: A well-known indicator for acid-base titrations, Phenolphthalein is colorless in acidic to neutral solutions and transitions to a pink or fuchsia color in basic conditions, typically over a pH range of 8.2 to 10.0.[7]
Bromothymol Blue: This indicator is particularly useful for measuring pH near neutral levels. It is yellow in acidic solutions and blue in basic solutions, with a transition range of pH 6.0 to 7.6.[8]
The mechanism of action for these indicators is rooted in their ability to exist in different structural forms (isomers) depending on the concentration of hydronium ions in the solution. This change in molecular structure alters the molecule's ability to absorb and reflect light, resulting in the observed color change.[7]
Comparative Data on Standard pH Indicators
The selection of an appropriate pH indicator is dictated by the expected pH at the equivalence point of a reaction. The following table summarizes the key properties of Cresol Red and the standard indicators used for comparison in this guide.
| Indicator | pKa | pH Transition Range | Acidic Color | Basic Color |
| Cresol Red | ~8.3 | 7.2 - 8.8 | Yellow | Reddish-Purple |
| Phenolphthalein | ~9.4 | 8.2 - 10.0 | Colorless | Pink |
| Bromothymol Blue | ~7.1 | 6.0 - 7.6 | Yellow | Blue |
Note: The pKa value for Cresol Red corresponds to its second dissociation.
Experimental Design for Sensitivity Comparison
To objectively compare the sensitivity of pH indicators, a standardized experimental protocol is required. The sensitivity is best evaluated by observing the volume of titrant required to elicit a distinct color change around the equivalence point. A more sensitive indicator will show a sharp color change with a minimal addition of titrant.
Workflow for Indicator Sensitivity Titration
The following diagram illustrates the experimental workflow for comparing the sensitivity of different pH indicators.
Caption: Experimental workflow for comparing pH indicator sensitivity.
Detailed Protocol for Sensitivity Determination
Objective: To compare the sensitivity of Cresol Red, Phenolphthalein, and Bromothymol Blue in a strong acid-strong base titration.
Materials:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Cresol Red indicator solution (0.1% w/v in 20% ethanol)
-
Phenolphthalein indicator solution (0.1% w/v in 95% ethanol)
-
Bromothymol Blue indicator solution (0.1% w/v in 20% ethanol)
-
50 mL Burette
-
25 mL Volumetric Pipette
-
250 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
White background (for clear color observation)
Procedure:
-
Preparation:
-
Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Using the volumetric pipette, transfer 25.00 mL of 0.1 M HCl into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
-
Titration with Cresol Red:
-
Add 2-3 drops of the Cresol Red indicator solution to the HCl in the flask. The solution should turn yellow.
-
Place the flask on the magnetic stirrer with a white background underneath.
-
Slowly add the NaOH from the burette while the solution is being stirred. As the endpoint is approached, the reddish-purple color will appear where the NaOH is added and then disappear upon mixing.
-
The endpoint is reached when the first hint of a persistent reddish-purple color is observed throughout the solution.
-
Record the final volume of NaOH added.
-
Repeat the titration at least two more times for a total of three trials.
-
-
Titration with Phenolphthalein:
-
Repeat the entire titration procedure (steps 1 and 2), but use Phenolphthalein as the indicator. The endpoint is the first appearance of a persistent pale pink color.
-
-
Titration with Bromothymol Blue:
-
Repeat the entire titration procedure (steps 1 and 2), using Bromothymol Blue as the indicator. The endpoint is the transition from yellow to a green color.
-
Data Analysis:
For each indicator, calculate the average volume of NaOH required to reach the endpoint. The sensitivity can be qualitatively assessed by the clarity and persistence of the color change at the endpoint. For a more quantitative analysis, one could use a spectrophotometer to measure the change in absorbance as a function of titrant volume.
Hypothetical Results and Interpretation
The following table presents hypothetical data from the described experiment.
| Indicator | Trial 1 (mL NaOH) | Trial 2 (mL NaOH) | Trial 3 (mL NaOH) | Average Volume (mL) | Endpoint Color Change | Perceived Sensitivity |
| Cresol Red | 25.05 | 25.00 | 25.10 | 25.05 | Yellow to Reddish-Purple | High |
| Phenolphthalein | 25.00 | 25.05 | 24.95 | 25.00 | Colorless to Pale Pink | Very High |
| Bromothymol Blue | 24.90 | 24.85 | 24.95 | 24.90 | Yellow to Green | Moderate |
Interpretation of Results:
In this hypothetical scenario, both Cresol Red and Phenolphthalein would be considered highly sensitive indicators for this type of titration, with very sharp color changes occurring at or very near the theoretical equivalence point of 25.00 mL. Phenolphthalein's transition from colorless to a distinct color is often considered one of the easiest to discern visually. Bromothymol Blue, with its transition centered around pH 7, would show its color change slightly before the equivalence point in a strong acid-strong base titration, and the transition from yellow to green might be perceived as less sharp than the other two indicators.
The Role of Sarcosine: A Forward-Looking Perspective
While "this compound" remains an uncharacterized compound in the public domain, we can speculate on the potential impact of incorporating sarcosine (N-methylglycine) into an indicator molecule. Sarcosine is an amino acid derivative.[9][10] If it were to be chemically bonded to the Cresol Red structure, it could potentially alter the electronic properties of the molecule. This modification might shift the pKa of the indicator, thereby changing its pH transition range. Furthermore, the addition of the sarcosine moiety could influence the indicator's solubility or its interaction with other molecules in solution, which might in turn affect the sharpness of the color transition. Should "this compound" become available, the experimental framework detailed in this guide would be the appropriate method for evaluating its sensitivity and comparing its performance to established indicators.
Conclusion
The sensitivity of a pH indicator is a critical factor in its selection for analytical applications. This guide has provided a framework for the comparative evaluation of indicator sensitivity, using Cresol Red as a case study against standard indicators like Phenolphthalein and Bromothymol Blue. The outlined experimental protocol provides a reliable method for assessing the sharpness of the color transition at the endpoint of a titration. While the specific compound "this compound" could not be found in the existing literature, the principles and methodologies presented here are universally applicable for the characterization and validation of any novel pH indicator. Future research into modified indicator dyes may yield compounds with enhanced sensitivity, tailored for specific applications in research and development.
References
-
The Science Company. (n.d.). Chart of pH Indicator Ranges. The Science Company. Retrieved from [Link]
-
Amaris Chemical Solutions. (n.d.). Cresol Red Indicator Extra Pure. Amaris Chemical Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN102584612A - Synthesis method of sarcosine. Google Patents.
-
PubChem. (n.d.). Cresol Red. National Center for Biotechnology Information. Retrieved from [Link]
-
West Grup. (n.d.). The Science Behind Cresol Red: A Key pH Indicator for Your Lab. West Grup. Retrieved from [Link]
-
Wikipedia. (n.d.). pH indicator. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). pH. Wikipedia. Retrieved from [Link]
Sources
- 1. pH - Wikipedia [en.wikipedia.org]
- 2. pH indicator - Wikipedia [en.wikipedia.org]
- 3. Cresol Red | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Cresol red sodium salt, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]
- 6. nbinno.com [nbinno.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gspchem.com [gspchem.com]
- 9. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
- 10. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]
A Comparative Guide to the Reproducibility of Sarcosine Detection Methods in Prostate Cancer Screening
This guide provides an in-depth technical comparison of methodologies for quantifying sarcosine, a proposed biomarker for prostate cancer. We will critically evaluate the reproducibility of enzyme-coupled colorimetric assays, framed around the concept of a cresol red-based system, and benchmark its performance against established and emerging alternatives such as mass spectrometry and immunoassays. This document is intended for researchers, clinicians, and drug development professionals seeking to navigate the complexities of biomarker validation.
The Sarcosine Dilemma: A Biomarker in Debate
The quest for non-invasive, reliable biomarkers for prostate cancer (PCa) is a critical challenge in oncology. The standard prostate-specific antigen (PSA) test suffers from limitations in sensitivity and specificity, often leading to unnecessary biopsies.[1] In 2009, metabolomic profiling identified sarcosine (N-methylglycine), an intermediate in glycine metabolism, as a metabolite that is highly elevated during the progression of prostate cancer to metastasis.[2][3][4] This discovery sparked significant interest in sarcosine as a potential successor or adjunct to PSA.[3][4]
However, the role of sarcosine as a definitive PCa biomarker remains contentious. Subsequent studies have produced conflicting results, with some failing to establish a clear correlation between sarcosine levels and cancer aggressiveness or even its presence.[1][5][6] This controversy underscores a critical point: the perceived utility of a biomarker is inextricably linked to the accuracy and reproducibility of the assays used to measure it. Inaccurate quantification, particularly the inability to distinguish sarcosine from its isomers (α-alanine and β-alanine), may contribute to these conflicting findings.[7][8]
This guide will dissect the methods available for sarcosine quantification, focusing on the crucial metric of reproducibility.
The Principle of Enzyme-Coupled Colorimetric Assays
Simple, cost-effective, and high-throughput colorimetric assays are highly desirable for routine screening. The core of these assays for sarcosine is the enzymatic activity of sarcosine oxidase (SOX).
Causality of the Experimental Choice: The selection of sarcosine oxidase is based on its high specificity for sarcosine. The enzyme catalyzes the oxidative demethylation of sarcosine into glycine, formaldehyde, and, crucially, hydrogen peroxide (H₂O₂).[2][9] This production of H₂O₂ is the linchpin of the subsequent detection reaction.
The detection itself can be achieved via two main principles:
-
Peroxidase-Coupled Reaction: This is the most common approach. The H₂O₂ generated is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate. For instance, Amplex Red is oxidized to the intensely red-colored product, resorufin, which can be measured spectrophotometrically.[2][10]
-
pH-Based Detection (The Cresol Red Hypothesis): An alternative, simpler concept involves detecting a pH shift resulting from the enzymatic reaction. Cresol red is a pH indicator dye that changes color from yellow to reddish-purple as the pH increases. If the SOX reaction consumes H⁺ ions or generates a basic product, the resulting pH change could be quantified by the color shift of cresol red.[11] While elegantly simple, this method's viability is highly dependent on the sample's buffering capacity and is more susceptible to interference.
Below is a diagram illustrating the common peroxidase-coupled enzymatic pathway.
Caption: Peroxidase-coupled enzymatic detection of sarcosine.
A Critical Evaluation of Reproducibility
Reproducibility is paramount for any clinical assay. It is typically assessed by two metrics:
-
Intra-assay variability: The precision of measurements within a single analytical run, calculated from the coefficient of variation (CV) of duplicate or replicate samples.[12][13]
-
Inter-assay variability: The precision of measurements across different analytical runs (e.g., different plates or different days), calculated from the CV of control samples run on multiple plates.[12][13]
Factors Affecting Reproducibility of Colorimetric Assays
While appealing, the reproducibility of an enzyme-coupled assay is contingent on rigorous control over numerous variables:
-
Enzyme Integrity: The stability and activity of both Sarcosine Oxidase and Horseradish Peroxidase are critical. Freeze-thaw cycles, improper storage, and batch-to-batch variations can significantly impact results.
-
Sample Matrix Interference: Biological samples like urine and serum are complex mixtures. Substances such as uric acid, ascorbic acid, and bilirubin can interfere with enzymatic reactions, particularly those involving peroxidase.[2] While some studies show minimal interference from certain compounds, uric acid has been identified as a potential issue.[2]
-
pH and Buffer Capacity: For a hypothetical pH-based cresol red assay, the inherent buffering capacity of the sample would be a major source of variability. Urine pH, for example, can vary widely, which would either mask or falsely amplify the reaction-induced pH shift.
-
Reaction Kinetics: Temperature and incubation time must be precisely controlled to ensure the reaction proceeds to a consistent endpoint across all samples.
Comparison with Alternative Methodologies
To objectively assess the reproducibility of a sarcosine cresol red or similar colorimetric assay, we must benchmark it against the gold standard and other common methods.
| Method | Principle | Reported Reproducibility (CV) | Sensitivity (LOD) | Specificity | Throughput | Expertise/Cost |
| Colorimetric Assay | Enzymatic conversion of sarcosine to H₂O₂, which reacts with a chromogenic probe.[2][10] | Good, but highly dependent on protocol and matrix.[2][10] | ~0.7-1 µM[2] | Moderate; susceptible to interference from compounds like uric acid.[2] Cannot distinguish isomers. | High | Low / $ |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection.[1][7] | Excellent; RSD < 6.07% reported.[7] | High; as low as 1 ng/mL (~11 µM).[7] | Very High; can separate sarcosine from its isomers, α- and β-alanine.[7] | Low-Medium | High / |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection.[1][14] | Excellent; considered a gold standard for metabolomics.[1] | High; detects µM levels.[14] | Very High; effectively separates isomers.[1] | Low | High / |
| ELISA | Competitive or sandwich immunoassay using antibodies specific to sarcosine.[15] | Good; dependent on antibody quality and kit manufacturer. | High; detects nmol/mL levels.[15] | High; dependent on antibody cross-reactivity. | High | Medium / |
| Electrochemical Biosensor | Immobilized sarcosine oxidase on an electrode detects changes in current or potential.[16] | Variable; depends on electrode stability and fabrication consistency. | Very High; pM to µM range reported.[16] | Moderate to High; can be susceptible to electrochemical interference. | High (potential) | Medium / |
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science is built on protocols that are internally consistent and validated. Below are outlines for a colorimetric assay and the gold-standard LC-MS/MS method.
Protocol: Enzyme-Coupled Colorimetric Sarcosine Assay
This protocol is based on the well-documented peroxidase-coupled reaction.[2][17][18]
Objective: To quantify sarcosine concentration in prepared samples (e.g., deproteinized serum or urine) using a 96-well plate format.
Materials:
-
Sarcosine Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Sarcosine Standard (e.g., 100 mM stock)
-
Sarcosine Enzyme Mix (Sarcosine Oxidase and HRP)
-
Colorimetric Probe (e.g., Amplex Red)
-
96-well microplate (clear for colorimetric reading)
-
Microplate reader
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarcosine as an Early Prostate Cancer Detection Biomarker - Page 2 [medscape.com]
- 4. brieflands.com [brieflands.com]
- 5. Sarcosine in prostate cancer tissue is not a differential metabolite for prostate cancer aggressiveness and biochemical progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A case control study of sarcosine as an early prostate cancer detection biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. salimetrics.com [salimetrics.com]
- 13. Estimating intra- and inter-assay variability in salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma Sarcosine Measured by Gas Chromatography-Mass Spectrometry Distinguishes Prostatic Intraepithelial Neoplasia and Prostate Cancer from Benign Prostate Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicinearticle.com [medicinearticle.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. content.abcam.com [content.abcam.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Cross-reactivity of Sarcosine cresol red with other amino acids
An In-Depth Technical Guide to Assessing the Cross-Reactivity of Sarcosine Detection Assays with Structurally Related Amino Acids
For researchers, clinical scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Sarcosine (N-methylglycine), an intermediate in one-carbon metabolism, has garnered significant attention for its potential role as a biomarker in various physiological and pathological states, including in prostate cancer and certain neurological disorders.[1][2] The development of simple, high-throughput assays for sarcosine detection is crucial; however, the analytical validity of any such assay hinges on its specificity. The presence of structurally similar amino acids in biological matrices presents a significant challenge, creating the potential for cross-reactivity and, consequently, erroneous measurements.
This guide provides a comprehensive framework for evaluating the specificity of a sarcosine detection assay. While many modern commercial kits utilize enzyme-coupled reactions that result in a colored or fluorescent product[1][3][4], we will ground our discussion in a plausible and illustrative assay mechanism: the enzymatic oxidation of sarcosine leading to a pH shift, detected by the indicator Cresol Red. This approach allows us to delve deeply into the principles of specificity and provide a universally applicable protocol for validation, regardless of the final detection modality. Our methodology is rooted in the principles of analytical procedure validation outlined by the International Conference on Harmonisation (ICH).[5][6]
The Enzymatic Assay Principle: From Sarcosine to Signal
The foundation of most specific sarcosine assays is the enzyme Sarcosine Oxidase (SOX). This flavoenzyme catalyzes the oxidative demethylation of sarcosine.[7][8]
Reaction: Sarcosine + H₂O + O₂ → Glycine + Formaldehyde + H₂O₂[7]
The products of this reaction can be used to generate a signal. In many commercial kits, the hydrogen peroxide (H₂O₂) is utilized in a peroxidase-coupled reaction to oxidize a chromogen.[3][4][9] An alternative and scientifically sound approach involves the further oxidation of the formaldehyde product. Endogenous or supplementary enzymes like formaldehyde dehydrogenase can convert formaldehyde to formic acid. This production of acid leads to a measurable decrease in the local pH of the reaction solution.
This pH shift can be visualized using an acid-base indicator such as Cresol Red. Cresol Red exhibits a distinct color transition in the pH range of 7.2 to 8.8, changing from yellow in a more acidic environment to reddish-purple in a more alkaline one.[10][11][12] By buffering the initial reaction mixture to the upper end of this range (e.g., pH 8.5-8.8), the generation of formic acid from sarcosine oxidation will cause a pH drop, resulting in a quantifiable color change from red to yellow.
The Challenge of Specificity: Potential for Cross-Reactivity
The trustworthiness of this assay is entirely dependent on the specificity of Sarcosine Oxidase.[13] If SOX can bind to and oxidize other amino acids present in a biological sample, a false positive signal will be generated. The most likely candidates for cross-reactivity are molecules that are structurally analogous to sarcosine (N-methylglycine).
-
Glycine: The direct demethylated product of the sarcosine reaction. It lacks the N-methyl group.
-
Alanine: An isomer of sarcosine, possessing the same molecular weight but with the methyl group on the α-carbon instead of the nitrogen atom.[14]
-
Dimethylglycine (DMG): A precursor in the metabolic pathway of glycine, containing an additional methyl group on the nitrogen.[15]
-
Proline: A cyclic secondary amino acid, which shares the secondary amine characteristic with sarcosine.
-
Other common amino acids: A broad panel including both structurally similar (e.g., Valine, Leucine) and dissimilar (e.g., Aspartic Acid, Lysine) amino acids should be tested to comprehensively validate specificity.
Experimental Design for a Self-Validating Cross-Reactivity Study
To objectively assess the performance of the sarcosine assay and its potential for cross-reactivity, we will design an experiment based on the ICH guideline for analytical validation, specifically focusing on the "Specificity" parameter.[5][16] The goal is to challenge the assay with high concentrations of potential interferents and measure the resulting signal relative to the signal produced by sarcosine.
Core Principles of the Experimental Design:
-
Causality: The experiment is designed to directly test the causal link between the presence of a specific amino acid and the generation of a signal. By keeping all other reaction components constant, any observed color change can be attributed to the tested amino acid's interaction with the enzyme system.
-
Self-Validation: The protocol includes positive (sarcosine) and negative (no amino acid) controls in every run. The positive control validates that the enzyme system is active, while the negative control establishes the baseline signal and ensures there is no auto-reaction of the components. A robust signal in the positive control and a negligible signal in the negative control are prerequisites for a valid experiment.
-
Authoritative Grounding: The selection of validation parameters and the concept of assessing specificity in the presence of related compounds are directly derived from established regulatory guidelines for analytical methods.[6][17]
Detailed Experimental Protocol
This protocol describes a step-by-step methodology for assessing the cross-reactivity of a sarcosine assay with a panel of 10 other amino acids.
Materials and Reagents
-
Sarcosine (≥98% purity)
-
Test Amino Acids: Glycine, L-Alanine, Dimethylglycine, L-Proline, L-Valine, L-Leucine, L-Serine, L-Aspartic Acid, L-Lysine, L-Glutamine (all ≥98% purity)
-
Sarcosine Oxidase (SOX) from a recombinant source (e.g., from E. coli)
-
Formaldehyde Dehydrogenase
-
Cresol Red indicator
-
Tris-HCl buffer (1 M, pH 8.8)
-
Nuclease-free water
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of absorbance measurements at 436 nm (peak absorbance of the yellow, acidic form of Cresol Red).
Preparation of Solutions
-
Amino Acid Stock Solutions (100 mM): Prepare a 100 mM stock solution for sarcosine and each of the 10 test amino acids in nuclease-free water. Ensure complete dissolution. Store at -20°C.
-
Rationale: High-concentration stocks allow for minimal volume addition to the assay, preventing significant dilution of the reaction buffer.
-
-
Reaction Buffer (100 mM Tris-HCl, pH 8.8): Prepare a working buffer solution. The pH should be confirmed with a calibrated pH meter to be at the upper end of Cresol Red's alkaline transition range.
-
Rationale: This pH ensures the Cresol Red is initially in its red form, maximizing the dynamic range for detecting a color change upon acid production.
-
-
Cresol Red Stock (1 mg/mL): Dissolve Cresol Red in the Reaction Buffer.
-
Enzyme Mix: Prepare a fresh mix of Sarcosine Oxidase (e.g., 5 U/mL) and Formaldehyde Dehydrogenase (e.g., 2 U/mL) in Reaction Buffer. Keep on ice.
-
Rationale: Enzymes are kept cold and diluted immediately before use to maintain their catalytic activity.
-
-
Master Mix: Prepare a master mix for the number of reactions required. For each reaction, combine:
-
80 µL Reaction Buffer
-
5 µL Cresol Red Stock
-
5 µL Enzyme Mix
-
Rationale: A master mix ensures that each well receives the same concentration of buffer, indicator, and enzymes, reducing well-to-well variability.
-
Assay Procedure
-
Plate Setup: Add 90 µL of the Master Mix to each well of a 96-well plate.
-
Addition of Amino Acids:
-
Test Wells: Add 10 µL of each 100 mM test amino acid stock solution to triplicate wells (Final concentration: 10 mM).
-
Positive Control: Add 10 µL of the 100 mM sarcosine stock solution to triplicate wells (Final concentration: 10 mM).
-
Negative Control (Blank): Add 10 µL of nuclease-free water to triplicate wells.
-
Rationale: Testing at a high concentration (10 mM) represents a rigorous challenge to the assay's specificity. Triplicate measurements are essential for assessing the precision of the results.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Rationale: 37°C is a common optimal temperature for enzymatic reactions.[7] The incubation time is chosen to allow for sufficient reaction progress without reaching a plateau, ensuring the rate is proportional to enzyme activity.
-
-
Measurement: Immediately after incubation, measure the absorbance of each well at 436 nm (A₄₃₆) using a microplate reader.
Data Analysis and Interpretation
The goal of the analysis is to quantify the signal generated by each test amino acid relative to the signal generated by an equimolar concentration of sarcosine.
Calculation
-
Calculate the Average Blank Absorbance: Average the A₄₃₆ readings from the three negative control wells (A_blank).
-
Calculate Net Absorbance: For each control and test amino acid, calculate the average absorbance from the triplicate wells and subtract the average blank absorbance.
-
Net Absorbance = Average A₄₃₆ - A_blank
-
-
Calculate Percent Cross-Reactivity: For each test amino acid, calculate the cross-reactivity using the following formula:
-
% Cross-Reactivity = (Net Absorbance_test_amino_acid / Net Absorbance_sarcosine) x 100
-
Presentation of Hypothetical Data
| Analyte | Concentration (mM) | Average A₄₃₆ | Net A₄₃₆ (Signal) | % Cross-Reactivity |
| Blank (Water) | 0 | 0.152 | 0.000 | N/A |
| Sarcosine (Positive Control) | 10 | 1.876 | 1.724 | 100.0% |
| Glycine | 10 | 0.175 | 0.023 | 1.3% |
| L-Alanine | 10 | 0.168 | 0.016 | 0.9% |
| Dimethylglycine | 10 | 0.211 | 0.059 | 3.4% |
| L-Proline | 10 | 0.155 | 0.003 | 0.2% |
| L-Valine | 10 | 0.151 | -0.001 | <0.1% |
| L-Leucine | 10 | 0.153 | 0.001 | <0.1% |
| L-Serine | 10 | 0.154 | 0.002 | 0.1% |
| L-Aspartic Acid | 10 | 0.150 | -0.002 | <0.1% |
| L-Lysine | 10 | 0.156 | 0.004 | 0.2% |
| L-Glutamine | 10 | 0.152 | 0.000 | <0.1% |
Interpretation of Results
-
High Specificity: The assay demonstrates excellent specificity for sarcosine. The signal generated by sarcosine is robust (Net A₄₃₆ = 1.724).
-
Minimal Cross-Reactivity: The most structurally similar amino acids show minimal, but detectable, cross-reactivity. Dimethylglycine, which also has a methylated nitrogen, shows the highest interference at 3.4%. Glycine and alanine, which are structurally very close, show cross-reactivity of only 1.3% and 0.9%, respectively.
-
Negligible Interference from Other Amino Acids: The remaining panel of common amino acids produces no significant signal above the blank, confirming that the assay is highly selective against these compounds.
An acceptance criterion for specificity might be set at <5% cross-reactivity for any single compound. Based on this hypothetical data, the assay would meet this criterion, demonstrating its trustworthiness for the specific measurement of sarcosine.
Conclusion and Broader Implications
This guide has detailed the rationale, design, and execution of a robust experiment to validate the specificity of a sarcosine detection assay. By grounding the protocol in established validation principles and focusing on the causality of the enzyme-substrate interaction, researchers can generate trustworthy data on assay performance. The hypothetical results indicate that an assay based on a high-quality Sarcosine Oxidase is likely to be highly specific, with only minor interference from the most structurally related molecules.
References
-
Lab Maloy. (n.d.). The Science Behind Cresol Red: A Key pH Indicator for Your Lab. [Link]
-
Amaris Chemical Solutions. (n.d.). Cresol Red Indicator Extra Pure. [Link]
-
Heger, Z., et al. (2016). Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines. Prostate, 76(9), 836-47. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Barman, S., et al. (2014). A novel enzymatic technique for determination of sarcosine in urine samples. Analytical Methods, 6(11), 3617-3622. [Link]
-
Reason, A. (2003). Validation of Amino Acid Analysis Methods. In: The Protein Protocols Handbook. [Link]
-
Sreekumar, A., et al. (2009). Chemical structures of sarcosine (A), glycine (B), α-alanine (C),... [Figure]. ResearchGate. [Link]
-
Yamkamon, V., et al. (2018). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. Journal of Biological Sciences, 18(1), 29-36. [Link]
-
Kikkoman Biochemifa Company. (n.d.). Sarcosine Oxidase (SOD-TE). [Link]
-
European Medicines Agency. (1999). ICH guideline Q6B on specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]
-
Al-Shaghdari, F., et al. (2021). The family of sarcosine oxidases: Same reaction, different products. Archives of Biochemistry and Biophysics, 706, 108868. [Link]
-
Malik, P., et al. (2019). Quantitative analysis of sarcosine with special emphasis on biosensors: a review. Biomarkers, 24(5), 413-424. [Link]
-
HealthMatters.io. (n.d.). Sarcosine - Amino Acid Analysis - Lab Results explained. [Link]
-
National Center for Biotechnology Information. (n.d.). Cresol Red. PubChem Compound Database. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Sarcosine oxidase (SOD-TE) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 8. The family of sarcosine oxidases: Same reaction, different products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 12. goldbio.com [goldbio.com]
- 13. A novel enzymatic technique for determination of sarcosine in urine samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sarcosine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sarcosine Cresol Red
As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth, experience-driven protocol for the safe handling of Sarcosine Cresol Red, with a stringent focus on the selection and use of appropriate Personal Protective Equipment (PPE). While often referred to as Cresol Red or o-Cresolsulfonephthalein, we will address it as this compound for the purpose of this guide, assuming they are closely related compounds requiring similar safety precautions.
The core principle of our safety narrative is proactive risk mitigation. We do not merely list PPE; we delve into the causality behind each recommendation, ensuring that every procedural step is a self-validating system of safety.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, a reddish-brown crystalline powder, is primarily used as a pH indicator.[1][2] While some safety data sheets (SDS) classify it as non-hazardous under specific regulations[3][4], others indicate potential for irritation. It is a prudent and scientifically sound practice to treat it with a degree of caution due to its potential to cause skin, eye, and respiratory irritation.[5][6] The fine, dusty nature of the powdered form increases the risk of inhalation and widespread contamination if not handled correctly.[5][7]
Key Potential Hazards:
-
Skin Irritation: Prolonged contact may cause skin irritation.[5][8]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[5]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][6]
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.
The Core of Protection: A Multi-Stage PPE Protocol
The handling of this compound can be broken down into several distinct operational stages, each with its own specific risks and corresponding PPE requirements. Adherence to these protocols is critical to minimize exposure.
Stage 1: Receiving and Storage
Your first interaction with the chemical sets the precedent for safety.
-
Procedure:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, handle it as a potential spill and proceed to the spill cleanup protocol.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[3][6]
-
-
Required PPE:
-
Gloves: Nitrile gloves are sufficient for this stage to prevent incidental skin contact.
-
Eye Protection: Safety glasses with side shields.
-
Stage 2: Weighing the Solid Compound
This stage presents the highest risk of aerosolization and inhalation of the powdered chemical.
-
Procedure:
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[9]
-
Use anti-static weigh boats or paper to prevent the powder from jumping.
-
Handle the powder gently to minimize dust generation.
-
Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum after weighing. Do not dry sweep.
-
-
Required PPE:
-
Gloves: Double-gloving with nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove before exiting the containment area.[10]
-
Eye Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting them from airborne dust.[11]
-
Respiratory Protection: If a ventilated enclosure is not available or if there is a risk of significant dust generation, an N95-rated respirator is required.
-
Lab Coat: A clean, buttoned lab coat to protect clothing and skin.
-
Stage 3: Preparing a this compound Solution
The risk transitions from airborne dust to potential splashes of the liquid solution.
-
Procedure:
-
Always add the solid this compound to the solvent, not the other way around, to minimize splashing.
-
Work within a chemical fume hood.
-
If using a magnetic stirrer, start with a low speed and gradually increase to prevent splashing.
-
Ensure all containers are clearly labeled.
-
-
Required PPE:
-
Gloves: Nitrile gloves. If working with large volumes, consider heavier-duty gloves or changing gloves frequently.[12]
-
Eye Protection: Chemical splash goggles are essential. A face shield worn over the goggles is recommended when handling larger volumes.[11]
-
Lab Coat: A buttoned lab coat is required. For larger-scale operations, a chemically resistant apron over the lab coat provides an additional barrier.
-
Stage 4: Disposal of this compound Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Procedure:
-
All this compound waste, both solid and liquid, must be disposed of in accordance with local, state, and federal regulations.[5][8]
-
Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[13]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4]
-
Contaminated PPE (gloves, etc.) should also be disposed of as hazardous waste.
-
-
Required PPE:
-
Gloves: Nitrile gloves.
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: A buttoned lab coat.
-
PPE Summary Table
For quick reference, the following table summarizes the minimum PPE requirements for each operational stage.
| Operational Stage | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses with side shields | Not typically required | Lab coat |
| Weighing Solid | Double pair of nitrile gloves | Chemical splash goggles | N95 respirator (if not in a ventilated enclosure) | Lab coat |
| Solution Preparation | Single pair of nitrile gloves | Chemical splash goggles (face shield for large volumes) | Not typically required (if in fume hood) | Lab coat (chemical apron for large volumes) |
| Spill Cleanup | Heavy-duty nitrile or butyl gloves | Chemical splash goggles and face shield | N95 respirator or higher (as needed) | Chemical-resistant apron or coveralls |
| Waste Disposal | Single pair of nitrile gloves | Chemical splash goggles | Not typically required | Lab coat |
Experimental Protocol: Preparation of a 0.1% w/v this compound Solution
This protocol provides a step-by-step methodology integrating the PPE requirements for a common laboratory task.
-
Preparation and Donning PPE: Before entering the designated work area, don a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Setting up the Work Area: Set up all necessary equipment (balance, weigh boat, spatula, beaker, graduated cylinder, magnetic stirrer, and stir bar) inside a chemical fume hood.
-
Donning Secondary PPE: Don a second pair of nitrile gloves over the first pair. If not using a ventilated balance enclosure, don an N95 respirator.
-
Weighing: Carefully weigh out the required mass of this compound powder.
-
Dissolving: Place the beaker with the appropriate volume of solvent on the magnetic stirrer. Gently add the weighed powder to the solvent.
-
Mixing: Start the magnetic stirrer at a low speed and gradually increase until the solid is fully dissolved.
-
Transfer and Storage: Once dissolved, transfer the solution to a clearly labeled storage bottle.
-
Doffing and Initial Cleanup: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container. With the inner gloves still on, wipe down all surfaces inside the fume hood with a damp cloth.
-
Final Doffing: Remove the inner pair of gloves and the N95 respirator (if used), and dispose of them. Wash hands thoroughly with soap and water.[3]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations and the critical safety checkpoints when handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The protocols and recommendations outlined in this guide are designed to create a robust framework for the safe handling of this compound. By understanding the "why" behind each piece of personal protective equipment and each procedural step, we move beyond simple compliance and cultivate a genuine culture of safety. This proactive, knowledge-based approach is the cornerstone of responsible scientific practice, ensuring that our pursuit of innovation does not come at the cost of our well-being.
References
-
Loba Chemie. (2023). CRESOL RED INDICATOR AR Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: o-Cresol red. Retrieved from [Link]
-
PENTA. (2025). Cresol red indicator Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - cresol red indicator solution. Retrieved from [Link]
-
Di-Corp. (2018). SAFETY DATA SHEET CRESOL RED. Retrieved from [Link]
-
Breckland Scientific Supplies. (2023). Cresol Red Indicator - SAFETY DATA SHEET. Retrieved from [Link]
-
Uniram. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Chemsrc. (2025). Cresol Red | CAS#:62625-29-0. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
MFA Cameo. (2022). Cresol red. Retrieved from [Link]
-
DrugFuture. (n.d.). Cresol Red. Retrieved from [Link]
-
Patsavas, M. C., et al. (2013). Physical–chemical characterization of purified cresol red for spectrophotometric pH measurements in seawater. Marine Chemistry. Retrieved from [Link]
Sources
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Cresol Red [drugfuture.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. di-corp.com [di-corp.com]
- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 10. pppmag.com [pppmag.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
